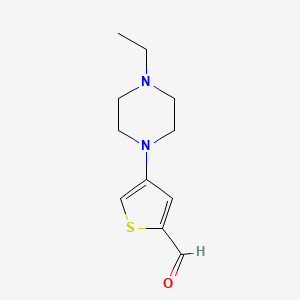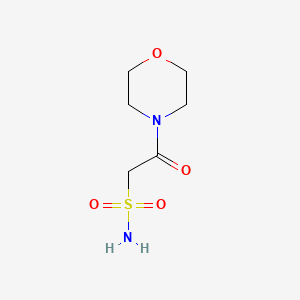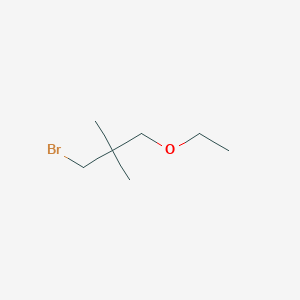![molecular formula C7H12N2O3 B13194419 8A-(aminomethyl)-hexahydro-[1,3]oxazolo[4,3-c]morpholin-3-one](/img/structure/B13194419.png)
8A-(aminomethyl)-hexahydro-[1,3]oxazolo[4,3-c]morpholin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8A-(aminomethyl)-hexahydro-[1,3]oxazolo[4,3-c]morpholin-3-one is a complex organic compound with a unique structure that includes both oxazolidinone and morpholine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8A-(aminomethyl)-hexahydro-[1,3]oxazolo[4,3-c]morpholin-3-one can be achieved through various synthetic routes. One efficient method involves the use of a one-pot convergent synthesis protocol. This method employs the Mitsunobu reaction followed by sequential cyclization to obtain the desired compound in good to excellent yields and high enantioselectivities .
Industrial Production Methods
For industrial production, the synthesis process needs to be scalable, cost-effective, and environmentally friendly. The preparation of this compound involves multiple steps, including acylation, reduction, Grignard reaction, and cyclization . These processes are optimized to ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
8A-(aminomethyl)-hexahydro-[1,3]oxazolo[4,3-c]morpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as Dess-Martin periodinane.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while substitution reactions can produce various substituted morpholine compounds .
Applications De Recherche Scientifique
8A-(aminomethyl)-hexahydro-[1,3]oxazolo[4,3-c]morpholin-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 8A-(aminomethyl)-hexahydro-[1,3]oxazolo[4,3-c]morpholin-3-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antibacterial or anticoagulant activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Linezolid: An oxazolidinone antibacterial drug.
Tedizolid phosphate: Another oxazolidinone used for treating MRSA infections.
Rivaroxaban: An anticoagulant drug containing the oxazolidinone moiety.
Uniqueness
8A-(aminomethyl)-hexahydro-[1,3]oxazolo[4,3-c]morpholin-3-one is unique due to its combined oxazolidinone and morpholine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C7H12N2O3 |
|---|---|
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
8a-(aminomethyl)-1,5,6,8-tetrahydro-[1,3]oxazolo[4,3-c][1,4]oxazin-3-one |
InChI |
InChI=1S/C7H12N2O3/c8-3-7-4-11-2-1-9(7)6(10)12-5-7/h1-5,8H2 |
Clé InChI |
SRBLASAPADJCLQ-UHFFFAOYSA-N |
SMILES canonique |
C1COCC2(N1C(=O)OC2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




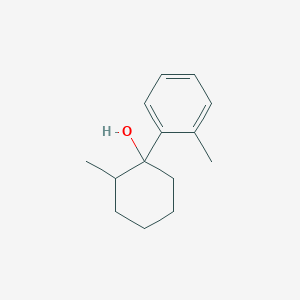
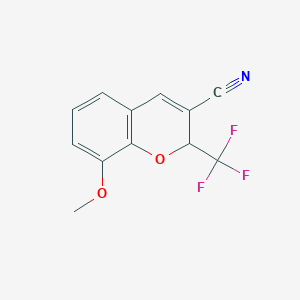
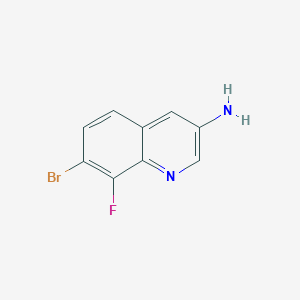
![tert-Butyl[(3,3-difluorocyclobutyl)methyl]amine](/img/structure/B13194370.png)


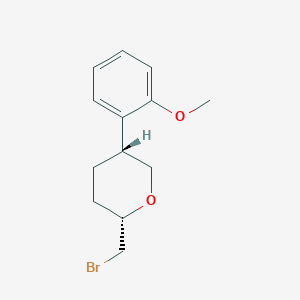
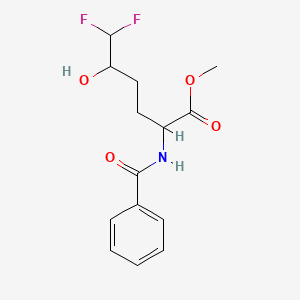
![3-(Trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B13194390.png)
